Voruciclib - 1000023-04-0

Voruciclib

Catalog Number: EVT-287970
CAS Number: 1000023-04-0
Molecular Formula: C22H19ClF3NO5
Molecular Weight: 469.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voruciclib is a cyclin-dependent kinase (CDK) inhibitor currently under investigation for its potential as an antineoplastic agent. [] While initially recognized for its selective inhibition of CDK4 and CDK6, [] further research highlights its potent inhibitory activity against CDK9. [, , , , , ]

CDKs play a crucial role in regulating cell cycle progression, and their dysregulation is implicated in various cancers. [] Voruciclib's ability to inhibit these kinases makes it a promising candidate for cancer research, particularly in hematological malignancies and solid tumors. [, , , , , , , , ]

Palbociclib

    Venetoclax (ABT-199)

    • Relevance: Voruciclib has been found to synergistically enhance the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia (AML). [, , , , , ] This synergy stems from voruciclib's ability to downregulate myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that can compensate for Bcl-2 inhibition and contribute to venetoclax resistance. [, , , , , ]

    Flavopiridol (Alvocidib)

      Bortezomib

      • Relevance: A study demonstrated that voruciclib synergizes with bortezomib in a triple-negative breast cancer model, while palbociclib did not show such synergy. [] This finding highlights the potential for specific combinations of voruciclib with other anticancer agents to enhance therapeutic efficacy.

      Doxorubicin

      • Relevance: Voruciclib significantly potentiated the effect of doxorubicin in ABCB1-overexpressing cells. [] This finding suggests that voruciclib can overcome multi-drug resistance mediated by ABC transporters, potentially enhancing the efficacy of conventional chemotherapy drugs like doxorubicin.

      Paclitaxel

      • Relevance: Voruciclib significantly potentiated the effect of paclitaxel in ABCB1-overexpressing cells. [] Similar to its interaction with doxorubicin, this suggests that voruciclib may help circumvent multi-drug resistance.

      Mitoxantrone

      • Relevance: Voruciclib significantly potentiated the effect of mitoxantrone in ABCG2-overexpressing cells. [] This observation further supports voruciclib's potential to overcome multi-drug resistance and enhance the activity of anticancer agents like mitoxantrone.

      SN-38

      • Relevance: Voruciclib was found to significantly potentiate the effect of SN-38 in ABCG2-overexpressing cells. [] This finding reinforces the notion that voruciclib can modulate multi-drug resistance and potentially enhance the efficacy of chemotherapeutic drugs like SN-38.
      Overview

      Voruciclib is an orally bioavailable small molecule classified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has garnered attention in the field of oncology due to its potential to repress the expression of the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1), which is frequently over-expressed in various cancers, particularly in high-risk diffuse large B-cell lymphoma. Voruciclib is structurally similar to flavopiridol, another CDK inhibitor, but exhibits distinct selectivity and potency profiles against different kinases.

      Source and Classification

      Voruciclib is derived from a class of compounds known as flavonoid derivatives. It has been evaluated in preclinical and clinical studies for its efficacy against tumors that exhibit resistance to conventional therapies. The compound's development has been documented through various studies, including those focusing on its synthesis, molecular structure, and biological activity .

      Synthesis Analysis

      The synthesis of voruciclib involves several key steps that optimize its pharmacological properties. Initial efforts focused on the modification of the flavonoid scaffold to enhance selectivity for CDK9 while maintaining potent inhibitory activity. The synthetic route typically includes:

      1. Starting Materials: The synthesis often begins with readily available flavonoid derivatives.
      2. Functional Group Modifications: Specific substitutions at the C and D rings of the flavonoid structure are performed to improve binding affinity to CDK9.
      3. Purification: The final product undergoes purification processes such as crystallization or chromatography to yield a high-purity compound suitable for biological testing.

      Technical details regarding the synthesis can include methods such as high-throughput screening of small molecule libraries and structure-activity relationship studies to identify optimal chemical modifications .

      Molecular Structure Analysis

      Voruciclib's molecular structure is characterized by a complex arrangement that includes a pyrazolopyrimidine core. The specific structural features include:

      • Molecular Formula: C18_{18}H20_{20}N4_{4}O
      • Molecular Weight: Approximately 300 g/mol
      • Key Functional Groups: The compound contains multiple functional groups that facilitate interactions with the ATP-binding site of CDK9.

      X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing how it fits into the active site of CDK9, thus informing further design modifications .

      Chemical Reactions Analysis

      The chemical reactions involving voruciclib primarily focus on its interactions with CDK9 and other kinases. Voruciclib acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the kinase's active site. Key reactions include:

      1. Binding Reaction: Voruciclib binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.
      2. Phosphorylation Inhibition: By blocking CDK9 activity, voruciclib prevents the phosphorylation of RNA polymerase II, thereby inhibiting transcriptional processes that lead to MCL-1 expression.

      These reactions are critical for understanding how voruciclib exerts its anti-cancer effects .

      Mechanism of Action

      The mechanism by which voruciclib exerts its effects involves several steps:

      1. Inhibition of CDK9: Voruciclib selectively binds to CDK9, inhibiting its kinase activity.
      2. Reduction of MCL-1 Levels: By inhibiting CDK9, voruciclib leads to decreased phosphorylation of RNA polymerase II, resulting in reduced transcription of MCL-1 mRNA and ultimately lower MCL-1 protein levels.
      3. Induction of Apoptosis: The reduction in MCL-1 levels sensitizes cancer cells to apoptosis, particularly in contexts where MCL-1 overexpression contributes to chemotherapy resistance .

      This multi-step process highlights voruciclib's potential as a therapeutic agent in cancers characterized by dysregulated apoptosis.

      Physical and Chemical Properties Analysis

      Voruciclib exhibits several notable physical and chemical properties:

      • Solubility: Voruciclib demonstrates good solubility in various solvents, which is critical for oral bioavailability.
      • Stability: It has shown stability under physiological conditions, contributing to its favorable pharmacokinetic profile.
      • Melting Point: Voruciclib has a melting point around 263 °C, indicating thermal stability .

      These properties are essential for evaluating its suitability as a drug candidate.

      Applications

      Voruciclib has significant potential applications in scientific research and clinical settings:

      1. Cancer Treatment: It is primarily being investigated for its efficacy in treating hematological malignancies such as diffuse large B-cell lymphoma.
      2. Combination Therapy: Voruciclib may be used in combination with other therapies (e.g., venetoclax) to enhance anti-tumor effects by targeting multiple pathways involved in cell survival .
      3. Research Tool: Beyond therapeutic applications, voruciclib serves as a valuable tool in research settings for studying CDK9 function and the role of MCL-1 in cancer biology.

      Properties

      CAS Number

      1000023-04-0

      Product Name

      Voruciclib

      IUPAC Name

      2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

      Molecular Formula

      C22H19ClF3NO5

      Molecular Weight

      469.8 g/mol

      InChI

      InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1

      InChI Key

      MRPGRAKIAJJGMM-OCCSQVGLSA-N

      SMILES

      CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      P1446A05, P1446A-05, P1446A 05, Voruciclib

      Canonical SMILES

      CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

      Isomeric SMILES

      CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.